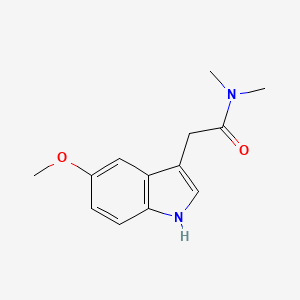![molecular formula C11H12N4O2 B6631096 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene
説明
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene, also known as INB4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. INB4 is a small molecule that has shown promising results in various studies, making it a valuable tool for researchers in different fields.
作用機序
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene exerts its effects through the inhibition of enzymes and modulation of ion channels and immune cell activity. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, including MAPK1/3, AKT1, and ERK1/2. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in the regulation of neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the regulation of immune response.
Biochemical and Physiological Effects
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have several biochemical and physiological effects. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell proliferation, differentiation, and survival. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which can lead to changes in neuronal activity. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can lead to changes in immune response.
実験室実験の利点と制限
The use of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene in lab experiments has several advantages and limitations. One advantage of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its small size, which allows it to easily penetrate cells and tissues. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to have a high degree of selectivity for its target enzymes and ion channels, which reduces the risk of off-target effects. However, one limitation of using 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene is its complex synthesis method, which requires specific reagents and conditions. Additionally, the effects of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene on different cell types and tissues may vary, which can complicate the interpretation of results.
将来の方向性
For research involving 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene include the study of its effects on different types of cancer cells, neuronal populations, and immune cells.
科学的研究の応用
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes. This inhibition can be used to study the mechanisms of enzyme activity and their role in disease progression. 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has also been shown to modulate the activity of ion channels, which are important in the regulation of neuronal activity. This modulation can be used to study the mechanisms of neurotransmission and the role of ion channels in neurological disorders. Additionally, 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has been shown to modulate the activity of immune cells, which can be used to study the mechanisms of immune response and the development of immunotherapies.
特性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-3-1-9(2-4-11)13-6-5-10-7-12-8-14-10/h1-4,7-8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJQLAERVRTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=CN=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

